N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide
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Overview
Description
N-Methyl-3-phenylbicyclo[111]pentan-1-amine hydrobromide is a chemical compound with the molecular formula C12H15NBrH It is a solid at room temperature and is known for its unique bicyclic structure, which includes a phenyl group and a methylated amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step often involves the use of metal-free homolytic aromatic alkylation of benzene.
Introduction of the Phenyl Group: The phenyl group is introduced through a reaction with a suitable phenylating agent.
Methylation of the Amine: The amine group is methylated using a methylating agent such as methyl iodide.
Formation of the Hydrobromide Salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amines.
Scientific Research Applications
N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine: Lacks the methyl group on the amine.
N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine: Lacks the hydrobromide salt form.
Bicyclo[1.1.1]pentane Derivatives: Various derivatives with different substituents on the bicyclo[1.1.1]pentane core.
Uniqueness
N-Methyl-3-phenylbicyclo[111]pentan-1-amine hydrobromide is unique due to its specific combination of a bicyclic structure, a phenyl group, and a methylated amine
Properties
IUPAC Name |
N-methyl-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.BrH/c1-13-12-7-11(8-12,9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBHAONGELCUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC(C1)(C2)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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